molecular formula C18H12FN3O2S B2638170 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea CAS No. 1203288-22-5

3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea

Cat. No.: B2638170
CAS No.: 1203288-22-5
M. Wt: 353.37
InChI Key: OUOCPZYVSOBKET-UHFFFAOYSA-N
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Description

3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea is a synthetic small molecule featuring a urea backbone linked to a thiazole ring substituted with a benzofuran moiety and a 4-fluorophenyl group. The benzofuran-thiazole core contributes to π-π stacking interactions, while the fluorophenyl group enhances metabolic stability and bioavailability through its electron-withdrawing effects. Limited direct data on this specific compound necessitate comparisons with structurally related analogs to infer its properties.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-12-5-7-13(8-6-12)20-17(23)22-18-21-14(10-25-18)16-9-11-3-1-2-4-15(11)24-16/h1-10H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOCPZYVSOBKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Synthesis of the Thiazole Ring: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a suitable linker, such as a halogenated intermediate.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols are frequently utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the benzofuran and thiazole moieties exhibit significant antibacterial properties. For instance, derivatives of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus20
Compound BEscherichia coli25
Compound CBacillus subtilis30

In studies, the compound has shown comparable efficacy to standard antibiotics like kanamycin against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

Anticancer Properties

The thiazole and benzofuran derivatives have also been investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM across different cell types .

Synthesis Techniques

The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea typically involves multicomponent reactions that allow for the efficient construction of complex molecular architectures.

Table 2: Synthesis Overview

Reaction TypeReactantsYield (%)
Multicomponent ReactionBenzofuran, Thiazole derivatives70 - 85
Condensation ReactionUrea with aromatic amines60 - 75

These methods not only enhance yield but also facilitate the introduction of various functional groups that can modify biological activity .

Mechanism of Action

The mechanism of action of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors that are crucial for cancer cell proliferation. By binding to these targets, it disrupts key signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural Moieties and Electronic Effects

Key Analogues :

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) : Replaces the benzofuran group with a triazolyl-pyrazole system.
  • 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea : Substitutes the thiazole-benzofuran unit with a piperazine-propyl chain. The chlorine atom increases lipophilicity, whereas fluorine in the target compound improves solubility and metabolic resistance.

Electronic Impact :

Crystallographic and Conformational Analysis

  • Isostructural Thiazole Derivatives: Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the thiazole plane, reducing steric hindrance. This contrasts with 3-(4-fluorophenylsulfinyl)-benzofuran derivatives, where sulfinyl groups induce non-planar conformations.
  • Dihedral Angles : In chalcone analogs, dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26°. The target compound’s benzofuran-thiazole core likely enforces near-planarity, optimizing π-π interactions in biological targets.

Comparative Data Table

Compound Core Structure Substituents Biological Activity Metabolic Stability
Target Compound Benzofuran-thiazole-urea 4-Fluorophenyl Inferred kinase inhibition High (fluorine, benzofuran)
4-(4-Fluorophenyl)thiazole (5) Triazolyl-pyrazole-thiazole Multiple 4-fluorophenyl groups Anticancer (reported) Moderate (triazole metabolism)
1-(4-Chlorophenyl)-3-{piperazinyl}urea Piperazine-urea 4-Chlorophenyl Neuroactive (predicted) Low (chlorine dehalogenation)

Biological Activity

The compound 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea is a member of a class of molecules known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Molecular Formula

  • Molecular Formula : C15_{15}H12_{12}N4_{4}OS
  • Molecular Weight : 292.34 g/mol

Structure

The structure of the compound features a benzofuran moiety linked to a thiazole ring and a fluorophenyl urea group. This unique combination is thought to contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

Compound Bacterial Strains Tested Activity
Compound AE. coli, S. aureusEffective
Compound BP. aeruginosaModerate
Compound CMRSAHigh

In a study published in MDPI, certain thiazole derivatives exhibited higher antibacterial activity than standard antibiotics like streptomycin at concentrations as low as 0.25 mg/mL .

Anticancer Activity

The anticancer potential of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea has also been investigated. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Effect
Panc-1 (Pancreatic)0.9Significant inhibition
MCF-7 (Breast)1.5Moderate inhibition
A549 (Lung)2.2Moderate inhibition

These findings suggest that the compound may act by modulating key signaling pathways involved in cancer cell growth and survival .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiazole and benzofuran groups may enhance interactions with biological targets such as enzymes or receptors involved in inflammation and cell proliferation .

Study 1: Antibacterial Efficacy

A recent study evaluated various benzofuran-thiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea showed promising activity against resistant strains such as MRSA .

Study 2: Anticancer Properties

In another study focusing on pancreatic cancer cells, compounds with structural similarities demonstrated cytotoxic effects with IC50 values ranging from micromolar to sub-micromolar levels. The study highlighted the potential of these compounds in overcoming drug resistance in cancer therapy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea?

The synthesis typically involves coupling reactions between isocyanate and amine precursors. A validated approach includes reacting 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine with 4-fluorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometry and reaction time (12–24 hours) is critical for yields exceeding 60%.

Basic: What analytical techniques are essential for confirming the compound’s structural integrity and purity post-synthesis?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and urea linkage formation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural assignment, as demonstrated in related urea-thiazole derivatives .

Advanced: How can researchers optimize reaction conditions to improve yield and regioselectivity in thiazole-urea coupling?

Methodological strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene minimizes side reactions .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps in thiazole formation.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) balances reactivity and thermal stability of intermediates .
  • Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., molar ratios, pH) for yield optimization .

Advanced: How should researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

Contradictions often arise from pharmacokinetic factors. Mitigation strategies:

  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Plasma protein binding studies : Use equilibrium dialysis to assess free fraction availability .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in benzofuran-based analogs .
  • In silico modeling : Predict absorption/distribution parameters using tools like SwissADME to guide reformulation .

Advanced: What methodologies are recommended for evaluating environmental stability and degradation pathways of this compound?

Follow ecotoxicological frameworks, such as:

  • Hydrolysis studies : Expose to buffered solutions (pH 4–9) at 25°C–50°C, monitor via LC-MS for urea bond cleavage .
  • Photolysis assays : Use UV/visible light sources to simulate sunlight-driven degradation; quantify byproducts (e.g., fluorophenyl fragments) .
  • Soil/water partitioning : Determine log Kow (octanol-water coefficient) to predict environmental mobility .
  • Microbial degradation : Aerobic/anaerobic batch tests with activated sludge to assess biodegradation half-lives .

Advanced: How can computational tools aid in predicting biological targets and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the thiazole-benzofuran scaffold’s π-π stacking potential .
  • QSAR modeling : Train models on analogs with known IC₅₀ values to prioritize substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) .
  • ADMET prediction : Tools like pkCSM estimate toxicity risks (e.g., hERG inhibition) early in optimization .

Advanced: What experimental designs are suitable for assessing dose-response relationships in cellular assays?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to EC₅₀/IC₅₀ data from 8-point dilution series .
  • Synergy studies : Use Chou-Talalay combination index (CI) to evaluate interactions with co-administered drugs .
  • High-content screening : Image-based cytometry quantifies apoptosis/necrosis ratios at varying concentrations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate organic waste (urea/thiazole byproducts) for incineration, adhering to EPA guidelines .

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